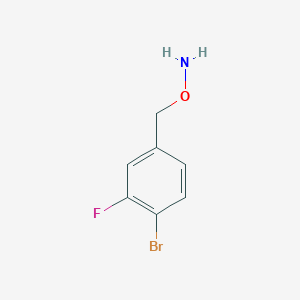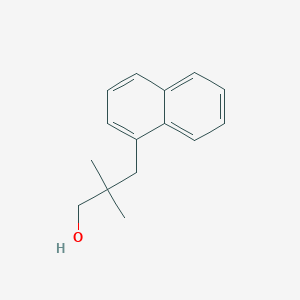
2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of pyridine, characterized by the presence of a nitrile group and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile typically involves the reaction of 3-methylpyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-methylpyridine is reacted with a nitrile compound in the presence of a catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methyl and nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
科学的研究の応用
2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(2-pyridyl)propanenitrile
- 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
- 2-Methyl-2-(3-ethylpyridin-2-yl)propanenitrile
Uniqueness
2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile is unique due to the specific positioning of the methyl and nitrile groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for targeted research and applications.
特性
| 1232431-65-0 | |
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
2-methyl-2-(3-methylpyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C10H12N2/c1-8-5-4-6-12-9(8)10(2,3)7-11/h4-6H,1-3H3 |
InChIキー |
BMASFBYWQWVLLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C(C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


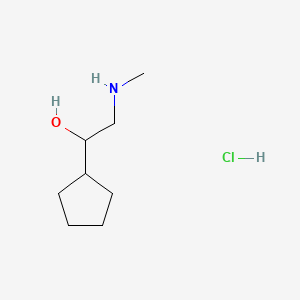



![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
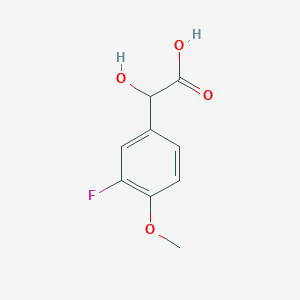

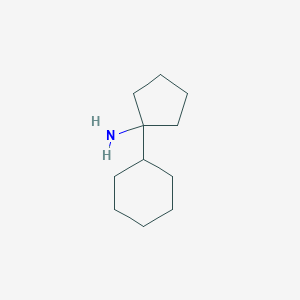
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)

